

In-Depth Technical Guide: Discovery of TD1092 and its Intermediate

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Compound of Interest

Compound Name: TD1092 intermediate-1

Cat. No.: B12362758

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Introduction

TD1092 is a novel pan-Inhibitor of Apoptosis (IAP) protein degrader, functioning through the Proteolysis Targeting Chimera (PROTAC) mechanism. It is designed to induce the degradation of cellular IAP 1 (cIAP1), cellular IAP 2 (cIAP2), and X-linked IAP (XIAP), key regulators of apoptosis and cell survival.[1][2][3] The discovery of TD1092 and its synthetic precursors, such as **TD1092 intermediate-1**, represents a significant advancement in the development of targeted cancer therapeutics. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and experimental evaluation of TD1092, with a focus on its core scientific principles and methodologies.

Core Compound Profiles

While the specific chemical structures of TD1092 and **TD1092 intermediate-1** are not publicly disclosed in the primary literature, their identities are confirmed through their commercial availability and unique identifiers.

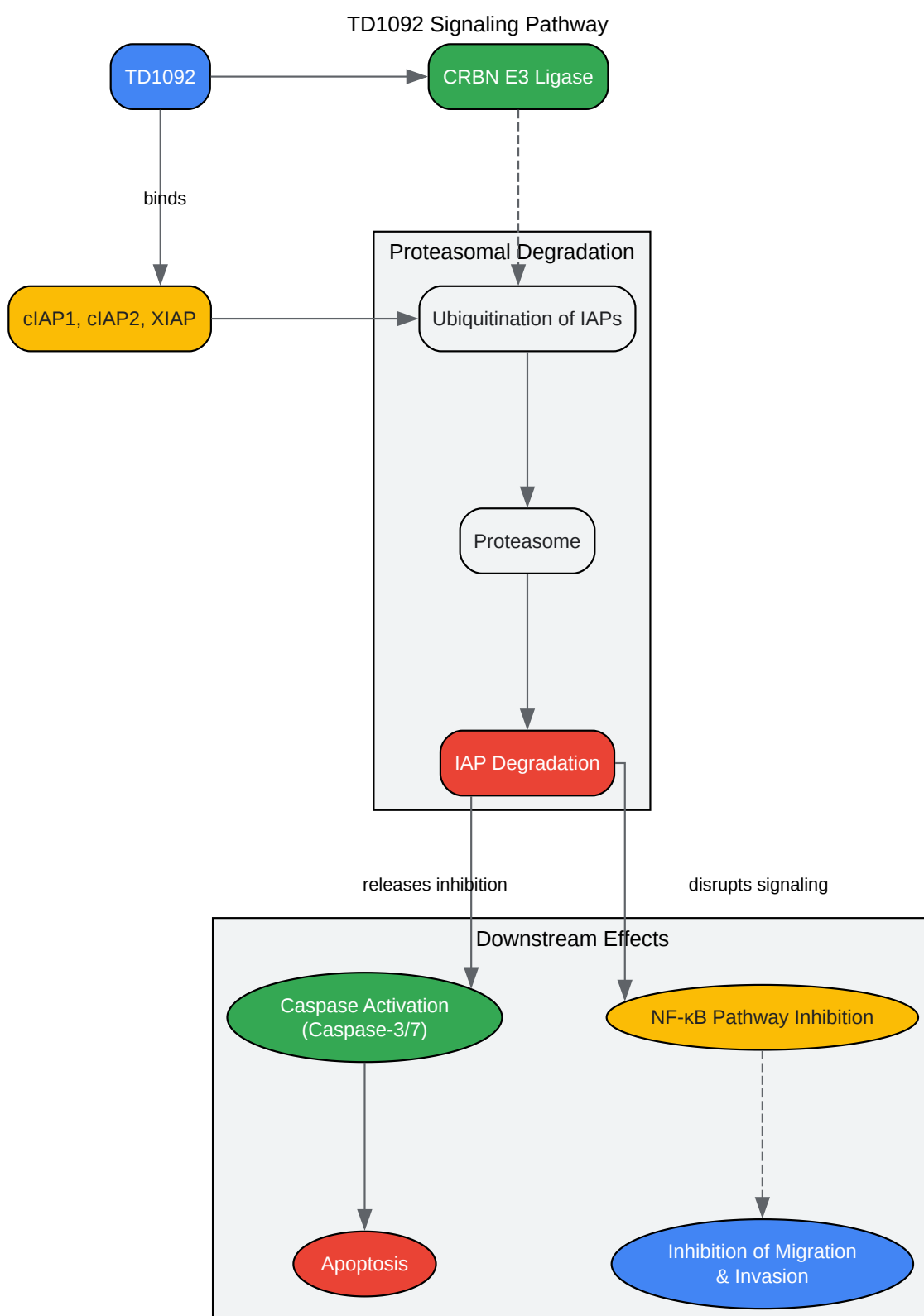
Compound	CAS Number	Key Characteristics
TD1092	3037417-26-5	A pan-IAP degrader that induces the degradation of cIAP1, cIAP2, and XIAP. It is a PROTAC that recruits the E3 ubiquitin ligase Cereblon (CRBN).[1][4]
TD1092 intermediate-1	1584239-82-6	A synthetic precursor to TD1092.[5]

Mechanism of Action

TD1092 functions as a heterobifunctional molecule, simultaneously binding to an IAP protein and the E3 ubiquitin ligase, Cereblon (CRBN). This proximity induces the ubiquitination of the IAP protein, marking it for degradation by the proteasome. By eliminating cIAP1, cIAP2, and XIAP, TD1092 effectively removes the brakes on apoptosis, leading to programmed cell death in cancer cells.[1][4] This mechanism also results in the inhibition of the TNF α -mediated NF- κ B signaling pathway.[2][3]

Signaling Pathway

The signaling pathway affected by TD1092 is central to cell survival and inflammation. By inducing the degradation of IAPs, TD1092 disrupts the negative regulation of caspases and inhibits the pro-survival NF- κ B pathway.

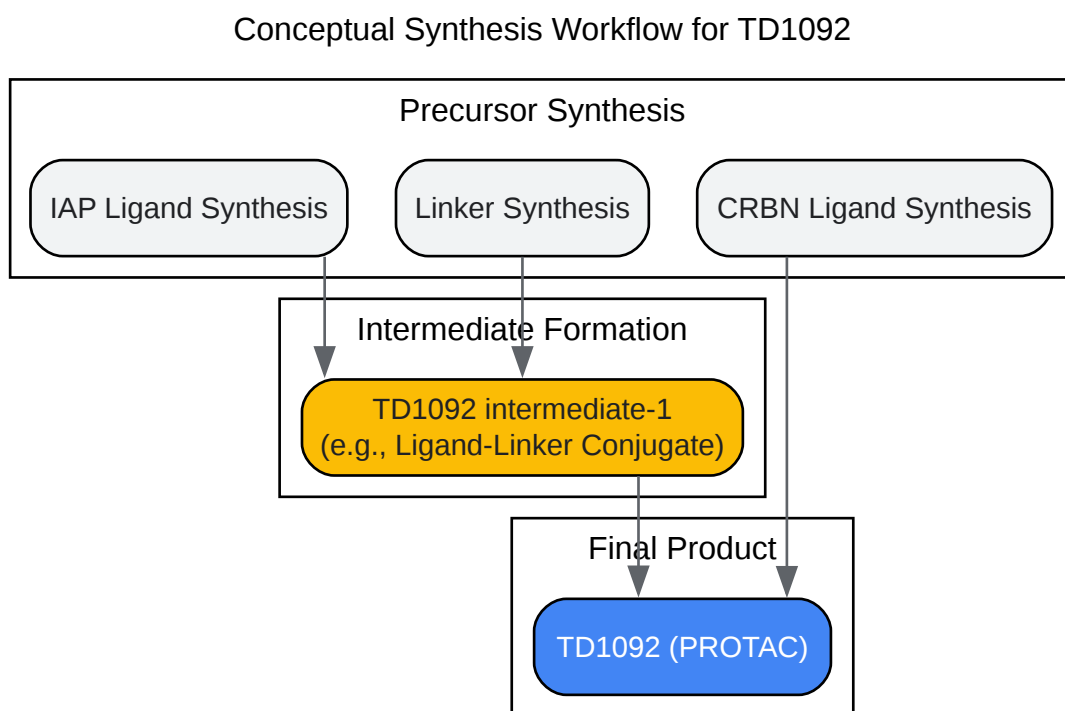


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Figure 1: TD1092-mediated IAP degradation and downstream signaling.

Synthesis Workflow

While the detailed, step-by-step synthesis protocol for TD1092 and its intermediate is proprietary, a logical workflow can be inferred from the nature of PROTAC synthesis. The process would involve the synthesis of the IAP-binding moiety, the CRBN-ligand, and a linker, followed by their conjugation. **TD1092 intermediate-1** is likely a precursor to one of these components or a late-stage intermediate before the final conjugation.



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Figure 2: A conceptual workflow for the synthesis of TD1092.

Quantitative Data

TD1092 demonstrates potent, dose-dependent degradation of its target IAP proteins and subsequent anti-cancer activity.

Table 1: In Vitro Activity of TD1092

Assay	Cell Line	Parameter	Value	Reference
Cell Growth Inhibition	MCF-7	IG50	0.395 μ M	[2]
IAP Degradation	Various	DC50 (cIAP1)	Submicromolar	[1][6]
IAP Degradation	Various	DC50 (cIAP2)	Submicromolar	[1][6]
IAP Degradation	Various	DC50 (XIAP)	Submicromolar	[1][6]

Note: Specific DC50 values for TD1092 are not publicly available but are reported to be in the submicromolar range based on the primary literature.

Experimental Protocols

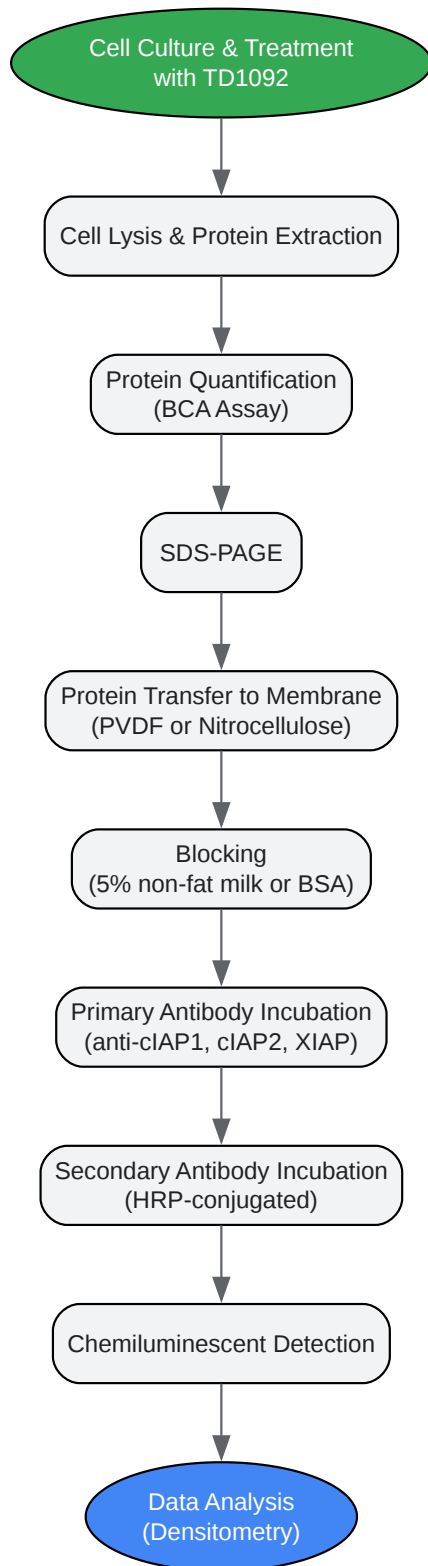
The following are detailed methodologies for the key experiments used to characterize TD1092.

Western Blot for IAP Degradation

This protocol is used to quantify the degradation of cIAP1, cIAP2, and XIAP in response to TD1092 treatment.

Experimental Workflow

Western Blot Experimental Workflow



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Figure 3: Workflow for Western blot analysis of IAP degradation.

Methodology

- **Cell Culture and Treatment:** Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of TD1092 for the desired time course.
- **Cell Lysis:** Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of each lysate using a BCA protein assay.
- **SDS-PAGE:** Denature protein samples in Laemmli buffer and separate them by size on a polyacrylamide gel.
- **Protein Transfer:** Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- **Blocking:** Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
- **Antibody Incubation:** Incubate the membrane with primary antibodies specific for cIAP1, cIAP2, XIAP, and a loading control (e.g., GAPDH or β -actin) overnight at 4°C. Following washing, incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- **Detection:** Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- **Analysis:** Quantify band intensities using densitometry software and normalize to the loading control.

Caspase-3/7 Activity Assay

This assay measures the activation of executioner caspases, a hallmark of apoptosis, induced by TD1092.

Methodology

- **Cell Plating and Treatment:** Seed cells in a white-walled 96-well plate and treat with TD1092 for the desired duration.
- **Reagent Addition:** Allow the plate and the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature. Add the reagent to each well.
- **Incubation:** Incubate the plate at room temperature for 1-2 hours, protected from light.
- **Measurement:** Measure the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of caspase activity.

Transwell Migration and Invasion Assay

This assay assesses the effect of TD1092 on the migratory and invasive potential of cancer cells, often stimulated by TNF α .

Methodology

- **Chamber Preparation:** For invasion assays, coat the upper surface of Transwell inserts (8 μ m pore size) with a basement membrane extract. For migration assays, no coating is used.
- **Cell Seeding:** Starve cancer cells in serum-free medium and then seed them into the upper chamber of the Transwell inserts.
- **Chemoattractant and Treatment:** Add a chemoattractant (e.g., TNF α or serum) to the lower chamber. Add TD1092 to both the upper and lower chambers.
- **Incubation:** Incubate the plates for 24-48 hours to allow for cell migration or invasion.
- **Cell Staining and Counting:** Remove non-migrated cells from the upper surface of the insert. Fix and stain the migrated/invaded cells on the lower surface with crystal violet.
- **Analysis:** Count the number of stained cells in several random fields under a microscope.

Conclusion

TD1092 is a potent, pan-IAP degrader that induces apoptosis and inhibits pro-survival signaling in cancer cells. The methodologies outlined in this guide provide a robust framework for the

preclinical evaluation of TD1092 and similar PROTAC molecules. The discovery of TD1092 and its intermediate, **TD1092 intermediate-1**, underscores the potential of targeted protein degradation as a promising strategy in cancer drug discovery. Further investigation into the in vivo efficacy and safety profile of TD1092 is warranted to fully elucidate its therapeutic potential.

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